molecular formula C19H24N2O B14604062 Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- CAS No. 59960-80-4

Acetamide, 2-(diethylamino)-N-(diphenylmethyl)-

Cat. No.: B14604062
CAS No.: 59960-80-4
M. Wt: 296.4 g/mol
InChI Key: PVVWBXMVRJAOOA-UHFFFAOYSA-N
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Description

Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- is a chemical compound with a complex structure that includes both diethylamino and diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- typically involves the reaction of diphenylmethyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diethylamino)-1-phenylethyl phenylcarbamate hydrochloride
  • 2-[(diphenylmethyl)sulfinyl]acetamide (Modafinil)

Uniqueness

Acetamide, 2-(diethylamino)-N-(diphenylmethyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, potency, and selectivity in various applications.

Properties

CAS No.

59960-80-4

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

N-benzhydryl-2-(diethylamino)acetamide

InChI

InChI=1S/C19H24N2O/c1-3-21(4-2)15-18(22)20-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,19H,3-4,15H2,1-2H3,(H,20,22)

InChI Key

PVVWBXMVRJAOOA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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